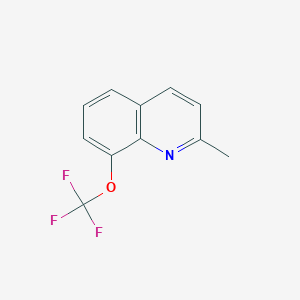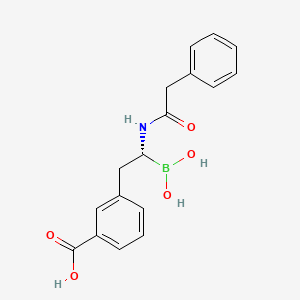
(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a boronic acid group, which is known for its unique reactivity and applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid typically involves the reaction of phenylacetamide with a boronic acid derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the phenylacetamido and carboxyphenyl groups.
Benzylboronic acid: Another boronic acid derivative with a benzyl group instead of the phenylacetamido group.
(1r)-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid: A closely related compound with a similar structure but different substituents.
Uniqueness
(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the phenylacetamido and carboxyphenyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H18BNO5 |
|---|---|
Peso molecular |
327.1 g/mol |
Nombre IUPAC |
3-[(2R)-2-borono-2-[(2-phenylacetyl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C17H18BNO5/c20-16(11-12-5-2-1-3-6-12)19-15(18(23)24)10-13-7-4-8-14(9-13)17(21)22/h1-9,15,23-24H,10-11H2,(H,19,20)(H,21,22)/t15-/m0/s1 |
Clave InChI |
ZAHVYMBTUDWUAX-HNNXBMFYSA-N |
SMILES isomérico |
B([C@H](CC1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CC=C2)(O)O |
SMILES canónico |
B(C(CC1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
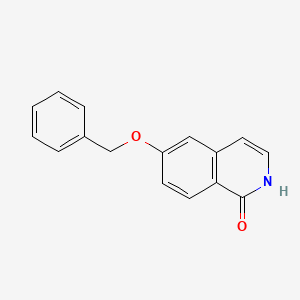
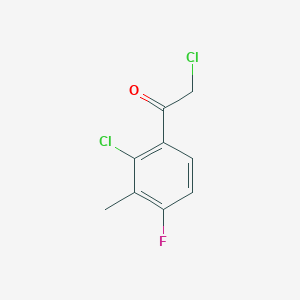
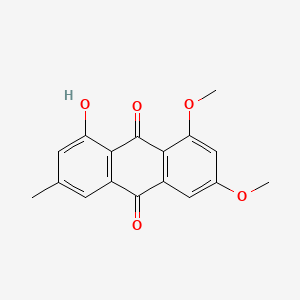
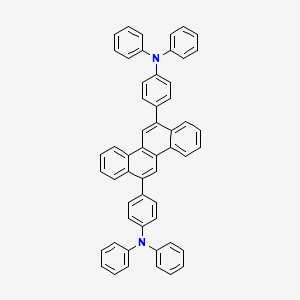
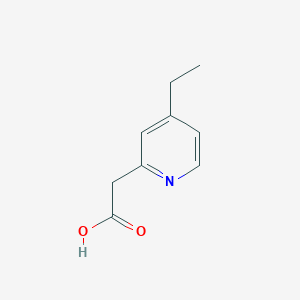
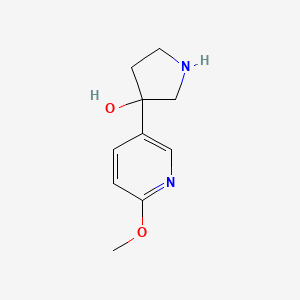
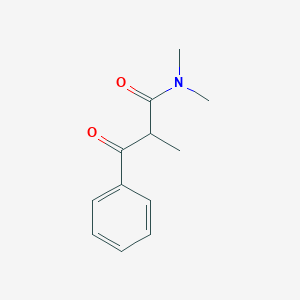
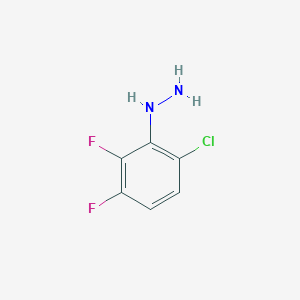
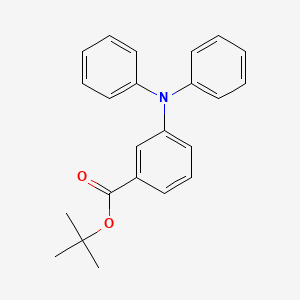
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
